4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid
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Overview
Description
4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been shown to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have broad-spectrum biological activities, which suggests that they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been shown to possess various biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The broad-spectrum biological activities of thiazole derivatives suggest that they may be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Furthermore, it can alter gene expression patterns, leading to changes in the production of key proteins that regulate cellular functions . These effects highlight the potential of this compound as a therapeutic agent in various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular processes, such as changes in metabolic activity and gene expression . These findings underscore the importance of understanding the temporal dynamics of this compound in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cellular function and reducing disease symptoms . High doses can lead to toxic or adverse effects, including cellular damage and organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the bioavailability and efficacy of this compound in different tissues, highlighting the importance of understanding its transport and distribution dynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the interactions of this compound with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and α-haloketone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like methanol or ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
- 2-Amino-4-pyridin-2-yl-1,3-thiazole-5-carboxylic acid
- 4-Amino-2-pyridin-3-yl-1,2-thiazole-5-carboxylic acid
- 3-Amino-4-pyridin-2-yl-1,2-thiazole-5-carboxylic acid
Comparison: 4-Amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-6-7(5-3-1-2-4-11-5)12-15-8(6)9(13)14/h1-4H,10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHZPQQGKMOQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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